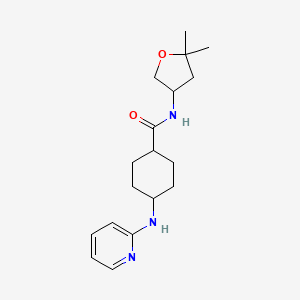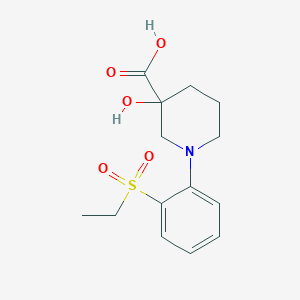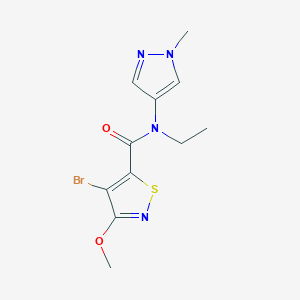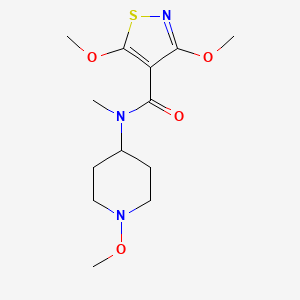![molecular formula C18H19ClN2O3 B7439110 N-[3-(2-chlorophenyl)cyclobutyl]-5-methoxy-1-methyl-4-oxopyridine-2-carboxamide](/img/structure/B7439110.png)
N-[3-(2-chlorophenyl)cyclobutyl]-5-methoxy-1-methyl-4-oxopyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(2-chlorophenyl)cyclobutyl]-5-methoxy-1-methyl-4-oxopyridine-2-carboxamide, also known as ABT-089, is a synthetic compound that has been studied for its potential therapeutic uses in the treatment of various neurological disorders. ABT-089 belongs to the class of compounds known as nicotinic acetylcholine receptor agonists, which have been shown to have a range of effects on the central nervous system.
作用機序
N-[3-(2-chlorophenyl)cyclobutyl]-5-methoxy-1-methyl-4-oxopyridine-2-carboxamide acts as an agonist of the nicotinic acetylcholine receptor, specifically targeting the α4β2 subtype. This receptor subtype is involved in various functions of the central nervous system, including cognitive function, attention, and memory. By activating this receptor subtype, this compound enhances the release of several neurotransmitters, including dopamine, acetylcholine, and glutamate, which are involved in these functions.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models and humans. These include improved cognitive function, memory, attention, and learning, as well as increased levels of several neurotransmitters in the brain. The compound has also been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One of the main advantages of N-[3-(2-chlorophenyl)cyclobutyl]-5-methoxy-1-methyl-4-oxopyridine-2-carboxamide as a research tool is its selectivity for the α4β2 nicotinic acetylcholine receptor subtype. This allows researchers to specifically target this receptor subtype and study its effects on various functions of the central nervous system. However, one limitation of this compound is its relatively short half-life, which can make it difficult to maintain stable levels of the compound in the body over extended periods of time.
将来の方向性
There are several potential future directions for research on N-[3-(2-chlorophenyl)cyclobutyl]-5-methoxy-1-methyl-4-oxopyridine-2-carboxamide and other nicotinic acetylcholine receptor agonists. These include further studies on the compound's effects on cognitive function, memory, and attention in various neurological disorders, as well as investigations into its potential use as a neuroprotective agent. Additionally, researchers may explore the use of this compound in combination with other drugs or therapies to enhance its effects or reduce potential side effects. Finally, further optimization of the synthesis method for this compound may enable the production of larger quantities of the compound for use in future studies.
合成法
The synthesis of N-[3-(2-chlorophenyl)cyclobutyl]-5-methoxy-1-methyl-4-oxopyridine-2-carboxamide involves several steps, starting with the reaction of 2-chlorobenzaldehyde with cyclobutanone to form a key intermediate. This intermediate is then reacted with methylamine and a pyridine-2-carboxylic acid derivative to yield the final product, this compound. The synthesis of this compound has been optimized over the years to improve yields and purity, and several variations of the method have been reported in the literature.
科学的研究の応用
N-[3-(2-chlorophenyl)cyclobutyl]-5-methoxy-1-methyl-4-oxopyridine-2-carboxamide has been extensively studied for its potential therapeutic uses in the treatment of various neurological disorders, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia. The compound has been shown to improve cognitive function and memory in animal models of these disorders, and has also been tested in clinical trials in humans.
特性
IUPAC Name |
N-[3-(2-chlorophenyl)cyclobutyl]-5-methoxy-1-methyl-4-oxopyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-21-10-17(24-2)16(22)9-15(21)18(23)20-12-7-11(8-12)13-5-3-4-6-14(13)19/h3-6,9-12H,7-8H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPLIUWXLGTWDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1C(=O)NC2CC(C2)C3=CC=CC=C3Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(1-Hydroxycyclopropyl)piperidin-1-yl]-2-(4-hydroxy-2-methylphenyl)ethanone](/img/structure/B7439028.png)
![N-[1-[3-[(dimethylamino)methyl]-3-hydroxypyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]methanesulfonamide](/img/structure/B7439035.png)
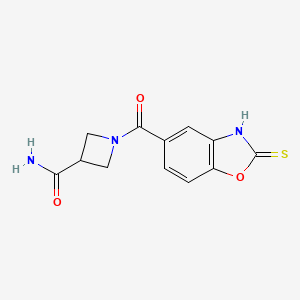
![N-(furo[3,2-c]pyridin-2-ylmethyl)-1-methylcyclopropane-1-carboxamide](/img/structure/B7439051.png)
![3-ethylsulfanyl-N-[3-methyl-1-(oxan-4-yl)pyrazol-4-yl]pyridine-2-carboxamide](/img/structure/B7439062.png)
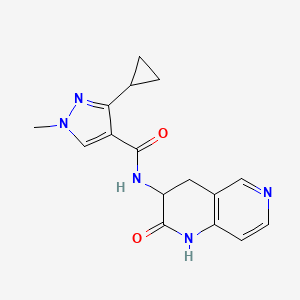
![3-(3-chloro-4-methylphenyl)-1-[4-(2H-tetrazol-5-ylmethyl)piperidin-1-yl]propan-1-one](/img/structure/B7439075.png)
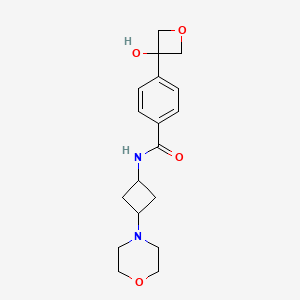
![8-[(5-fluoro-3,6-dihydro-2H-pyridin-1-yl)methyl]imidazo[1,2-a]pyridine](/img/structure/B7439091.png)
